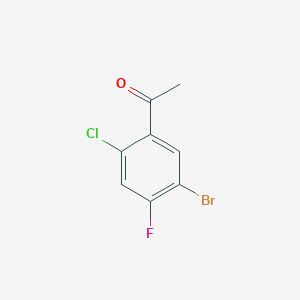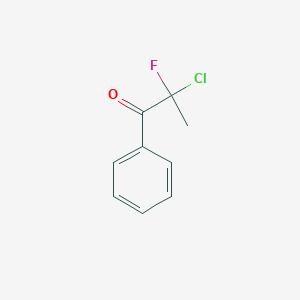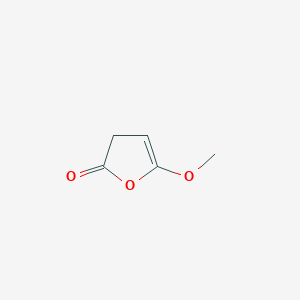
5-Methoxyfuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxyfuran-2(3H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methoxy group at the 5-position and a carbonyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyfuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-methoxyfuran-2-carboxylic acid with dehydrating agents to form the lactone ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxyfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methoxyfuran-2-carboxylic acid, while reduction could produce 5-methoxyfuran-2-ol.
Applications De Recherche Scientifique
5-Methoxyfuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methoxyfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For instance, its oxidation and reduction products may interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes .
Comparaison Avec Des Composés Similaires
- 5-Methoxyfuran-2-carboxylic acid
- 5-Methoxymethylfurfural
- 5-Hydroxymethylfurfural
Comparison: 5-Methoxyfuran-2(3H)-one is unique due to its specific substitution pattern and reactivity. Compared to 5-Methoxyfuran-2-carboxylic acid, it has a lactone ring, which imparts different chemical properties and reactivity. 5-Methoxymethylfurfural and 5-Hydroxymethylfurfural, while structurally related, have different functional groups that influence their chemical behavior and applications .
Propriétés
Formule moléculaire |
C5H6O3 |
|---|---|
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
5-methoxy-3H-furan-2-one |
InChI |
InChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h3H,2H2,1H3 |
Clé InChI |
NJSBUGUAYVEDON-UHFFFAOYSA-N |
SMILES canonique |
COC1=CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


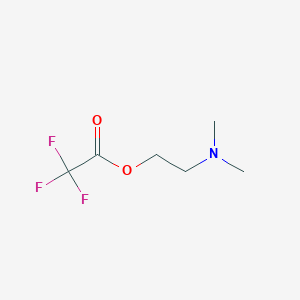
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
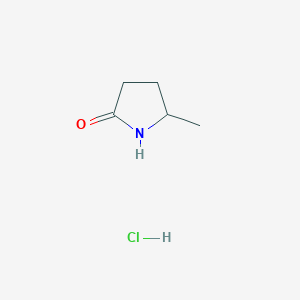

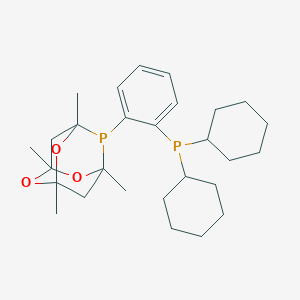
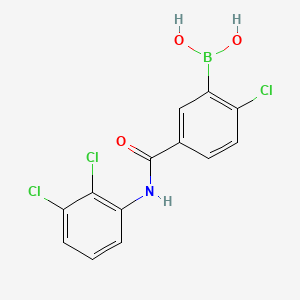
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)

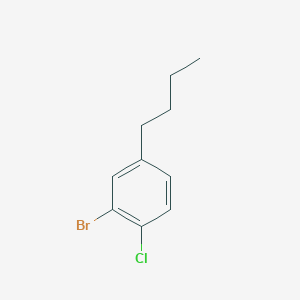
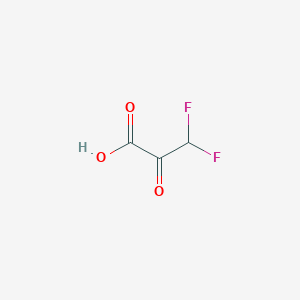
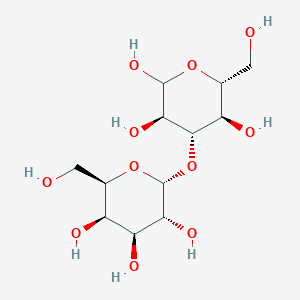
![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)
